6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a sulfonyl group attached to a 3-chloro-4-fluorophenyl ring, and a chromen-2-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 6th position of the chromenone core.
Sulfonylation: Attachment of the sulfonyl group to the 3-chloro-4-fluorophenyl ring.
Coupling Reaction: Formation of the final compound through a coupling reaction between the brominated chromenone and the sulfonylated phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms (bromine, chlorine, fluorine) can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-((3-chloro-4-fluorophenyl)sulfonyl)-2H-chromen-2-one: shares structural similarities with other chromenone derivatives, such as:
Uniqueness
The presence of the 3-chloro-4-fluorophenyl sulfonyl group in this compound imparts unique chemical and biological properties compared to other similar compounds. This structural feature may enhance its reactivity, stability, and potential biological activities.
Properties
IUPAC Name |
6-bromo-3-(3-chloro-4-fluorophenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrClFO4S/c16-9-1-4-13-8(5-9)6-14(15(19)22-13)23(20,21)10-2-3-12(18)11(17)7-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYIVTOCMKIABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrClFO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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